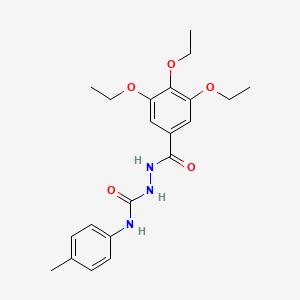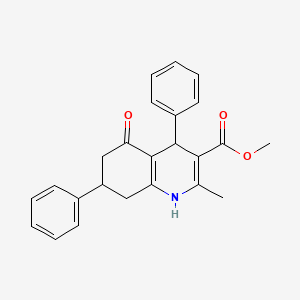
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for higher yield and purity.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide involves a multi-step process that includes the reaction of 3,4,5-triethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-triethoxybenzoylhydrazine. This intermediate is then reacted with 4-methylbenzoyl chloride to form N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic agent for various diseases.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(25)23-24-21(26)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXAXLSAZBEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)


![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)